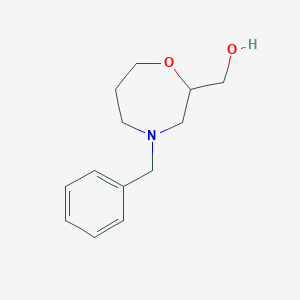

(4-Benzyl-1,4-oxazepan-2-yl)methanol

Descripción general

Descripción

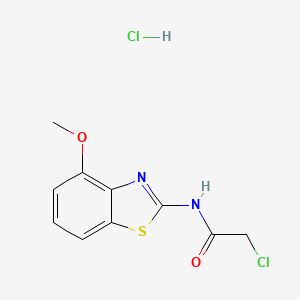

“(4-Benzyl-1,4-oxazepan-2-yl)methanol” is a chemical compound with the CAS Number: 1031442-66-6 . It has a molecular weight of 221.3 and is typically stored in a refrigerator . The compound is available in either solid or liquid form . It is used as an intermediate in the preparation of various antidepressants and protein kinase inhibitors .

Physical And Chemical Properties Analysis

“(4-Benzyl-1,4-oxazepan-2-yl)methanol” has a molecular weight of 221.3 . It is typically stored in a refrigerator and is available in either solid or liquid form .Aplicaciones Científicas De Investigación

1. Catalyst in Organic Synthesis

(4-Benzyl-1,4-oxazepan-2-yl)methanol, particularly in its derivative forms like tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, has been utilized as an efficient catalyst in organic synthesis. For instance, it forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition, a key reaction in the formation of various organic compounds. This catalyst is notable for its low loadings, short reaction times, and compatibility with diverse functional groups (Ozcubukcu et al., 2009).

2. Corrosion Inhibitor

Research has shown that certain derivatives of (4-Benzyl-1,4-oxazepan-2-yl)methanol, like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM), are effective as corrosion inhibitors for metals. These compounds can significantly reduce corrosion rates in acidic environments, such as in hydrochloric acid solutions, by adsorbing onto metal surfaces. Computational studies support these findings, showing the interaction of these molecules with metal surfaces (Elazhary et al., 2019).

3. Synthesis of Various Organic Compounds

(4-Benzyl-1,4-oxazepan-2-yl)methanol and its analogs have been used in the synthesis of diverse organic compounds. For example, derivatives like (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol have been synthesized using methods that involve reactions of 2-aminophenols with epichlorohydrin, showcasing its versatility in creating a variety of organic structures (Singh et al., 2015).

4. Solubility Studies

The solubility of derivatives like (1-benzyl-1H-1,2,3-triazole-4-yl)methanol has been extensively studied. These studies provide crucial insights into the physical properties of these compounds, aiding in their application in various chemical processes. For instance, the solubility in different solvents and temperatures has been measured and correlated using various equations, providing valuable data for chemical engineering applications (Liang et al., 2016).

Safety And Hazards

“(4-Benzyl-1,4-oxazepan-2-yl)methanol” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Propiedades

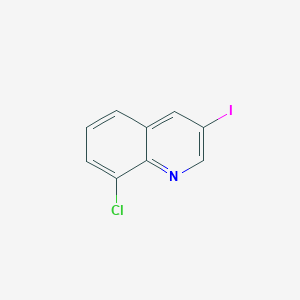

IUPAC Name |

(4-benzyl-1,4-oxazepan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-11-13-10-14(7-4-8-16-13)9-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNWBWLNHRKSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(OC1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712333 | |

| Record name | (4-Benzyl-1,4-oxazepan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzyl-1,4-oxazepan-2-yl)methanol | |

CAS RN |

1031442-66-6 | |

| Record name | (4-Benzyl-1,4-oxazepan-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)

![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)